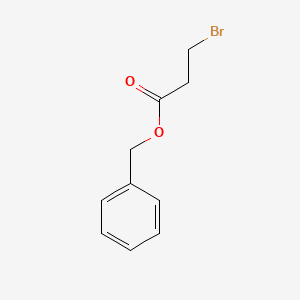

Benzyl 3-bromopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKVDFRAKMVERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291274 | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90841-55-7 | |

| Record name | NSC74640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 3-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 3-bromopropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-bromopropanoate

Introduction

This compound is a bifunctional organic compound of increasing importance in the fields of synthetic organic chemistry and drug development. Possessing both a reactive primary alkyl bromide and a benzyl ester, this molecule serves as a versatile C3 building block for the introduction of a propanoate linker into more complex molecular architectures. Its utility is primarily derived from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled chemical transformations.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and applications of this compound. It is intended for researchers, process chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics to effectively leverage it in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

The fundamental identity of a reagent is the cornerstone of its application. This compound is unambiguously defined by its structure and associated identifiers.

Figure 1: 2D Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 90841-55-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | 280.7 °C at 760 mmHg (predicted) | |

| Density | 1.399 g/cm³ (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. | - |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). |[2] |

Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the structure of this compound allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.

-

δ 7.30-7.45 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted benzene ring.

-

δ 5.15 ppm (2H, singlet): A sharp singlet for the two benzylic protons (-O-CH₂ -Ph). The singlet nature arises from the absence of adjacent protons.

-

δ 3.60 ppm (2H, triplet): A triplet corresponding to the methylene protons adjacent to the bromine atom (Br-CH₂ -CH₂-). The signal is split by the neighboring methylene group.

-

δ 2.95 ppm (2H, triplet): A triplet for the methylene protons alpha to the carbonyl group (-CH₂ -C(O)O-). This signal is shifted downfield by the electron-withdrawing effect of the ester and is split by the adjacent bromo-methylene group.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum should display 8 unique signals.

-

δ ~170 ppm: The carbonyl carbon of the ester group.

-

δ ~135 ppm: The quaternary aromatic carbon (C1) attached to the benzylic group.

-

δ ~128.0-128.6 ppm: Signals for the ortho, meta, and para carbons of the benzene ring.

-

δ ~67 ppm: The benzylic carbon (-O-C H₂-Ph).

-

δ ~39 ppm: The carbon alpha to the carbonyl group (-C H₂-C(O)O-).

-

δ ~26 ppm: The carbon bearing the bromine atom (Br-C H₂-).

-

-

Infrared (IR) Spectroscopy:

-

~1735 cm⁻¹ (strong, sharp): A prominent C=O stretching vibration, characteristic of an aliphatic ester.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1200-1100 cm⁻¹ (strong): C-O stretching of the ester linkage.

-

~650-550 cm⁻¹ (medium-strong): C-Br stretching vibration.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and m/z 244 with a ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

-

Key Fragments: Expect major fragments corresponding to the loss of the benzyl group (m/z 91, tropylium ion), loss of a bromine radical (m/z 163), and cleavage of the ester bond.

-

Synthesis of this compound

The most direct and common method for preparing this compound is the Fischer esterification of 3-bromopropionic acid with benzyl alcohol.[3] This acid-catalyzed reaction is driven to completion by removing the water formed as a byproduct.[4] An alternative route involves the hydrobromination of benzyl acrylate.[3]

Figure 2: General workflow for Fischer esterification synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. Causality: The choice of toluene as the solvent allows for azeotropic removal of water using a Dean-Stark trap, driving the reversible equilibrium toward the product, a key principle of Le Châtelier.[4] The acid catalyst (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-bromopropionic acid (15.3 g, 100 mmol, 1.0 equiv) and benzyl alcohol (11.9 g, 110 mmol, 1.1 equiv).

-

Solvent Addition: Add toluene (100 mL) to the flask. The toluene serves both as a solvent and as the azeotroping agent to remove water.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 0.05 equiv) to the mixture.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected and TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) shows complete consumption of the 3-bromopropionic acid.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution. Then, wash with 50 mL of water and 50 mL of saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield pure this compound as a colorless oil.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.

Figure 3: Dual reactivity of this compound.

-

As an Alkylating Agent: The primary bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, azides, thiolates, and carbanions. This reactivity is central to its function as a linker, connecting a nucleophilic species to the propanoate moiety. This makes it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] For instance, reaction with a primary amine would yield a secondary amino ester, a common scaffold in drug candidates.

-

Role of the Benzyl Ester: The benzyl ester primarily serves as a protecting group for the carboxylic acid. It is stable to a wide variety of reaction conditions, including mildly acidic and basic conditions, and many organometallic reagents. The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). This "deprotection" step cleanly releases the free carboxylic acid without disturbing other sensitive functional groups in the molecule. Alternatively, the ester can be cleaved by standard saponification with a strong base (e.g., NaOH, LiOH).

This orthogonal reactivity allows for a synthetic strategy where a nucleophile is first coupled to the molecule via the bromide, and the carboxylic acid is unmasked in a subsequent step. This is a powerful tactic in multi-step synthesis for building complex active pharmaceutical ingredients (APIs).[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure suggests a hazard profile that warrants careful handling.[2] The molecule contains an alkylating bromide moiety and is related to benzyl bromide, a known lachrymator and irritant.

-

Hazard Assessment: Expected to be a skin, eye, and respiratory tract irritant. Alkylating agents are often treated as potential mutagens and should be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong bases and oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent hydrolysis and degradation.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its dual functionality, combining a stable yet readily cleavable benzyl ester with a reactive alkyl bromide, provides chemists with a robust tool for constructing complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries.

References

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252570, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 236377, n-Benzyl-3-bromopropanamide. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... [Link]

-

Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

iChemical. Benzyl acrylate CAS 2495-35-4 / Functional Monomer. [Link]

- Google Patents.

-

YouTube. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Synthesis of benzyl bromides by bromination or substitution. [Link]

-

Allen Career Institute. The reaction of with HBr gives:. [Link]

-

Arkat USA, Inc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

-

National Institute of Standards and Technology. Benzene, (3-bromopropyl)-. [Link]

-

YouTube. Fischer Esterification | Mechanism + Easy TRICK!. [Link]

-

Homework.Study.com. Predict the C-NMR spectra for benzyl propionate. [Link]

-

Scribd. Fischer Esterification Analysis. [Link]

-

ResearchGate. Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-bromopropane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]

-

National Institute of Standards and Technology. Bromopropylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Benzyl Bromide in Modern Organic Synthesis. [Link]

-

ResearchGate. Scale-up reactions and synthetic applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68320, Ethyl 3-bromopropionate. [Link]

-

ResearchGate. Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions. [Link]

-

SpectraBase. Benzyl 3-aminopropanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. This compound | C10H11BrO2 | CID 252570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 4. athabascau.ca [athabascau.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound [myskinrecipes.com]

An In-Depth Technical Guide to Benzyl 3-bromopropanoate: Synthesis, Applications, and Handling

This guide provides a comprehensive technical overview of Benzyl 3-bromopropanoate, a key intermediate in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Core Compound Identification

This compound is a vital building block in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive bromo group and an ester, allows for a variety of chemical transformations.[1] The Chemical Abstracts Service (CAS) has assigned the number 90841-55-7 to this compound.[2][3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application and safe handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 90841-55-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 243.1 g/mol | [1][3] |

| Boiling Point | 133-135 °C at 6 Torr | [5] |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)CCBr | [2] |

| InChIKey | QJKVDFRAKMVERC-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the esterification of 3-bromopropionic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, where an acid catalyst is employed to drive the equilibrium towards the product. An alternative approach involves the 1,4-addition of hydrogen bromide to benzyl acrylate.[6]

Experimental Protocol: Fischer Esterification

This protocol describes a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

3-bromopropionic acid

-

Benzyl alcohol

-

Toluene

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-bromopropionic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in toluene (approximately 2 mL per gram of 3-bromopropionic acid). The use of a slight excess of benzyl alcohol helps to drive the reaction to completion. Toluene serves as an azeotropic solvent to remove the water generated during the reaction, which is crucial for shifting the equilibrium towards the ester product.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the benzyl alcohol.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, providing a visual indication of the reaction's progress. Continue refluxing until no more water is collected.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted 3-bromopropionic acid. The effervescence of carbon dioxide is a sign of successful neutralization.

-

Workup - Extraction: Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove any residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound synthesis.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its utility stems from the ability to selectively react at either the electrophilic carbon bearing the bromine atom or at the ester functionality.

In pharmaceutical research, this compound is a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).[1] The bromo group can be readily displaced by various nucleophiles, such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. This reactivity is particularly useful in the development of novel therapeutic agents. For instance, it can be used in the synthesis of isatin-based conjugates, which have shown potential as anticancer agents.[7]

Furthermore, the benzyl ester group can serve as a protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions but can be readily cleaved by hydrogenolysis, a mild and selective deprotection method. This orthogonality makes this compound a strategic choice in multi-step syntheses of complex target molecules.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound. While specific safety data for this compound is limited, the safety profiles of structurally related compounds, such as benzyl bromide and ethyl 3-bromopropionate, provide valuable guidance.[8][9][10][11][12]

Hazard Summary:

-

Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[8][9][10]

-

Lachrymator: May cause tearing.[10]

-

Combustibility: It is a combustible liquid.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][12] It should be stored under an inert atmosphere (nitrogen or argon).[3] The container should be tightly sealed.[11]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[12] Ensure the area is well-ventilated.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10][12]

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10][12]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[12]

Conclusion

This compound, with its unique structural features, is a cornerstone intermediate for synthetic chemists. A comprehensive understanding of its properties, a well-defined synthetic protocol, and a diligent approach to safety are paramount for its successful and safe utilization in research and development. This guide provides the necessary technical foundation for professionals to leverage the full potential of this valuable chemical building block.

References

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

-

This compound | C10H11BrO2 | CID 252570 - PubChem . National Center for Biotechnology Information. [Link]

- CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents.

-

Scale-up reactions and synthetic applications a benzyl bromide,... - ResearchGate . ResearchGate. [Link]

-

BENZYL BROMIDE HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI . MDPI. [Link]

- CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents.

-

Benzyl-Bromide - Safety Data Sheet . Carl Roth. [Link]

-

Ethyl 3-bromopropionate - Wikipedia . Wikipedia. [Link]

-

Material Safety Data Sheet Benzyl bromide MSDS# 84457 Section 1 . Acros Organics. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11BrO2 | CID 252570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound | 90841-55-7 [chemicalbook.com]

- 5. This compound CAS#: 90841-55-7 [m.chemicalbook.com]

- 6. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. ferris.msdssoftware.com [ferris.msdssoftware.com]

An In-Depth Technical Guide to Benzyl 3-bromopropanoate: Synthesis, Characterization, and Applications

Abstract

Benzyl 3-bromopropanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both a reactive primary alkyl bromide and a benzyl ester, it serves as a versatile and valuable building block for the synthesis of more complex molecular architectures.[1] Its utility is particularly pronounced in the development of novel active pharmaceutical ingredients (APIs) and specialty polymers. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, comparative synthesis methodologies, robust characterization protocols, and key synthetic applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental procedures to enable its effective use in a laboratory setting.

Molecular Overview and Physicochemical Properties

This compound, systematically named this compound, is comprised of a benzyl alcohol moiety esterified with 3-bromopropanoic acid.[2][3] The strategic placement of the bromine atom at the β-position relative to the carbonyl group, and the presence of the readily cleavable benzyl protecting group, make it an ideal intermediate for introducing a three-carbon chain via nucleophilic substitution.

Below is a diagram illustrating the molecular structure.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 90841-55-7 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2][4] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| Boiling Point | 280.7 °C at 760 mmHg (Predicted) | |

| Appearance | Colorless to pale yellow liquid | General Observation |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc) | General Chemical Principles |

| Storage | Store at 2-8°C under an inert atmosphere | [4] |

Synthesis Methodologies

The formation of the ester linkage in this compound is the central synthetic challenge. The choice of method depends critically on factors such as substrate sensitivity, desired scale, and available reagents. While numerous esterification protocols exist, this guide details three field-proven, reliable methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Fischer-Speier Esterification

This is the classical acid-catalyzed condensation of a carboxylic acid and an alcohol.[5][6] It is a reversible reaction, and to achieve high yields, the equilibrium must be driven towards the product.[5][7][8] This is typically accomplished by using an excess of one reactant (usually the less expensive one) or by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[9] This activation allows the weakly nucleophilic benzyl alcohol to attack, initiating the esterification cascade.

Caption: General workflow for Fischer-Speier Esterification.

Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.5-2.0 eq), and toluene (to ~0.5 M).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

-

Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography.

Steglich Esterification

For substrates that are sensitive to the harsh acidic conditions of the Fischer method, the Steglich esterification offers a remarkably mild and efficient alternative.[10][11] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[12] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[10]

Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by the alcohol, yielding the ester. The driving force is the formation of the highly stable dicyclohexylurea (DCU) byproduct.[10]

Caption: Catalytic cycle of the DMAP-catalyzed Steglich Esterification.

Protocol:

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DCC (1.1 eq), either as a solid or dissolved in a small amount of DCM, to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (DCU) is indicative of reaction progress. Monitor by TLC.

-

Workup: Upon completion, filter the mixture to remove the insoluble DCU, washing the filter cake with DCM.

-

Isolation: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful redox-condensation method that couples a nucleophile (the carboxylate anion of 3-bromopropanoic acid) with a primary or secondary alcohol.[3][13] The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[3] This potent base deprotonates the carboxylic acid. The resulting carboxylate anion then acts as the nucleophile in an Sₙ2 displacement of an activated alcohol species (an oxyphosphonium salt), which is formed by the reaction of benzyl alcohol with the PPh₃-DEAD adduct.[13][14] This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral benzyl alcohol.[14]

Protocol:

-

Setup: To a flame-dried, inert-atmosphere flask, add 3-bromopropanoic acid (1.2 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) (~0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. The addition is often accompanied by a color change and mild exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the consumption of benzyl alcohol.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the hydrazine byproduct.

-

Purification: Purification can be challenging due to the byproducts. Direct purification by column chromatography is the most common method. Alternatively, precipitating the triphenylphosphine oxide from a nonpolar solvent (e.g., ether/hexanes) can simplify the subsequent chromatography.

| Synthesis Method | Conditions | Advantages | Disadvantages |

| Fischer | Acidic, High Temp. | Inexpensive reagents, scalable. | Harsh conditions, reversible, requires water removal.[5][7] |

| Steglich | Neutral, Room Temp. | Very mild, high yielding, good for sensitive substrates.[10][11] | Stoichiometric byproduct (urea) removal, cost of reagents.[10] |

| Mitsunobu | Neutral, 0°C to RT | Mild, reliable for primary/secondary alcohols.[3][13] | Stoichiometric byproducts (phosphine oxide, hydrazine) make purification difficult, expensive reagents.[14] |

Purification and Characterization

Regardless of the synthetic route, purification by silica gel column chromatography is standard. A gradient elution using a mixture of hexanes and ethyl acetate is typically effective. The pure product is a colorless to pale yellow oil.

Spectroscopic Analysis

Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides unambiguous confirmation of the structure. The expected chemical shifts (in CDCl₃) and multiplicities are detailed below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | 7.30 - 7.40 | Multiplet | 5H | - |

| Ph-CH₂ -O | 5.15 | Singlet | 2H | - |

| Br-CH₂ -CH₂ | 3.55 | Triplet | 2H | ~6.5 |

| CH₂-CH₂ -C=O | 2.95 | Triplet | 2H | ~6.5 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum shows all 10 unique carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (Ester) | ~170 |

| C -Ar (ipso) | ~135 |

| C H-Ar (ortho, meta, para) | 128.0 - 128.8 |

| Ph-C H₂-O | ~67 |

| CH₂-C H₂-C=O | ~39 |

| Br-C H₂-CH₂ | ~27 |

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.

| Functional Group | Absorption Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Ester) | 1735 - 1745 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Ester) | 1250 - 1150 | Strong |

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will typically show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzyl group (m/z 91, tropylium ion) and bromine.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct reactive sites. The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions, while the benzyl ester serves as a stable protecting group for the carboxylic acid that can be removed under mild hydrogenolysis conditions.

Caption: Dual reactivity enables a two-stage synthetic modification.

This molecule is frequently used to introduce a propanoate or propanoic acid moiety onto a substrate. In pharmaceutical synthesis, this is a common strategy for linking a pharmacophore to a solubilizing group or another functional moiety. For example, it can be reacted with amines, thiols, or phenols to create precursors for a wide range of drug candidates, including enzyme inhibitors and receptor antagonists.[1] The introduction of a fluorinated benzyl group, a common tactic in medicinal chemistry to enhance metabolic stability, often relies on building blocks derived from similar halogenated intermediates.[15]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its constituent functional groups.[4]

-

Alkyl Bromide: Alkylating agents are potentially harmful. They can be irritants, lachrymators, and should be handled with care to avoid inhalation, ingestion, and skin contact.

-

General Irritant: Similar brominated organic compounds are known to cause skin and eye irritation.[16]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C under an inert gas is recommended for long-term stability.[4]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional nature. The ability to perform selective nucleophilic substitution at the primary bromide, followed by deprotection of the benzyl ester, provides a reliable and flexible two-step strategy for molecular elaboration. Understanding the nuances of its synthesis via methods like Fischer, Steglich, or Mitsunobu esterification allows chemists to select the optimal route based on laboratory constraints and substrate requirements. With proper characterization and safe handling, this compound will continue to be a valuable tool for professionals in drug discovery and materials science.

References

-

MySkinRecipes. This compound . MySkinRecipes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252570, this compound . PubChem. [Link]

-

Organic-Chemistry.org. Mitsunobu Reaction . Organic Chemistry Portal. [Link]

-

Wikipedia. Mitsunobu reaction . Wikipedia, The Free Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Chemistry Steps. Fischer Esterification . Chemistry Steps. [Link]

-

Organic Syntheses. Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate . Organic Syntheses. [Link]

-

Wikipedia. Steglich esterification . Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Steglich Esterification . Organic Chemistry Portal. [Link]

-

National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives . National Library of Medicine. [Link]

-

Organic Synthesis. Mitsunobu reaction . Organic-synthesis.org. [Link]

-

Wikipedia. Fischer–Speier esterification . Wikipedia, The Free Encyclopedia. [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification . TRU.ca. [Link]

-

BYJU'S. Fischer esterification reaction . BYJU'S. [Link]

-

Organic Chemistry Portal. Fischer Esterification . Organic Chemistry Portal. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis . inno-pharmchem.com. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C10H11BrO2 | CID 252570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. instanano.com [instanano.com]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. nbinno.com [nbinno.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Precursors for Benzyl 3-bromopropanoate Synthesis

Abstract

Benzyl 3-bromopropanoate is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Its bifunctional nature, possessing both a reactive bromo group and an ester moiety, makes it a versatile building block for introducing specific structural motifs.[1] This guide provides an in-depth analysis of the primary precursors to this compound—benzyl alcohol and 3-bromopropanoic acid (or its activated acyl chloride form). It delineates the critical properties of these precursors, explores the primary synthetic routes for their condensation, and offers detailed experimental protocols. The narrative emphasizes the chemical rationale behind procedural choices, ensuring a robust and reproducible synthesis.

Introduction: The Strategic Importance of this compound

In the landscape of drug development and organic synthesis, intermediates that offer dual reactivity are invaluable. This compound (CAS 90841-55-7) serves this role effectively.[2] It is frequently employed in the development of active pharmaceutical ingredients (APIs) where the 3-bromopropanoyl unit can be used for alkylation or coupling reactions, while the benzyl ester acts as a protecting group or a precursor to a carboxylic acid.[1] Understanding the synthesis of this compound begins with a thorough examination of its constituent precursors.

The core structure is formed via an ester linkage between two fundamental molecules:

-

The Alcohol Moiety: Benzyl Alcohol

-

The Acyl Moiety: 3-Bromopropanoic Acid

This guide will dissect each precursor and then detail the principal methodologies for their combination.

The Alcohol Precursor: Benzyl Alcohol

Benzyl alcohol (C₆H₅CH₂OH) provides the "benzyl" portion of the final ester. It is a common and relatively inexpensive aromatic alcohol.

Core Properties and Role in Synthesis

Benzyl alcohol acts as the nucleophile in the esterification reaction. The lone pairs on its hydroxyl oxygen attack the electrophilic carbonyl carbon of the acyl precursor.

| Property | Value | Reference |

| CAS Number | 100-51-6 | [3] |

| Molecular Formula | C₇H₈O | [4] |

| Molecular Weight | 108.14 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 205 °C | [4] |

| Density | 1.044 g/mL | [4] |

Safety and Handling

While widely used, benzyl alcohol is not without hazards. Proper handling is crucial for laboratory safety.

-

Hazards: Harmful if swallowed or inhaled.[3][5] Causes serious eye irritation and may cause respiratory irritation.[5][6] Repeated or prolonged skin contact may lead to sensitization.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.[3][5][6]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation.[5][6] Avoid inhalation of vapor.[5] Keep away from strong oxidants, as it can react vigorously.[4] Store in a cool, dry, well-ventilated place in tightly closed containers.[6]

The Acyl Precursor: 3-Bromopropanoic Acid and its Activated Form

The 3-bromopropanoyl moiety can be sourced directly from 3-bromopropanoic acid or, more efficiently, from its highly reactive derivative, 3-bromopropanoyl chloride.

Precursor I: 3-Bromopropanoic Acid

This carboxylic acid is the foundational starting material for the acyl portion of the target molecule.

| Property | Value | Reference |

| CAS Number | 590-92-1 | [7] |

| Molecular Formula | C₃H₅BrO₂ | [8] |

| Molecular Weight | 152.98 g/mol | [8] |

| Appearance | Off-white solid | [8] |

| Melting Point | 58-62 °C | [9] |

CRITICAL: 3-Bromopropanoic acid is a highly corrosive and hazardous substance that requires stringent safety protocols.

-

Hazards: Causes severe skin burns and eye damage.[7][8][9] Material is extremely destructive to the tissue of mucous membranes and the upper respiratory tract.[9]

-

PPE: Wear chemical-resistant gloves, protective clothing, and a face shield/goggles.[7][9]

-

Handling: Handle only in a chemical fume hood.[7] Do not breathe dust.[7] Ensure an eyewash station and safety shower are immediately accessible. Store locked up and away from incompatible materials such as bases and oxidizing agents.[7][9]

Precursor II: 3-Bromopropanoyl Chloride (The Activated Form)

For efficient esterification, the hydroxyl group of a carboxylic acid is a poor leaving group. It is standard practice to convert it into a better leaving group. The most common strategy is the synthesis of an acyl chloride, in this case, 3-bromopropanoyl chloride.[10] The electron-withdrawing chlorine atom makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

The conversion is reliably achieved using thionyl chloride (SOCl₂).[11][12][13]

Reaction: C₃H₅BrO₂ + SOCl₂ → C₃H₄BrClO + SO₂ + HCl

The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride, followed by the formation of a highly reactive acyl chlorosulfite intermediate.[12][14] This intermediate then collapses upon nucleophilic attack by a chloride ion, releasing sulfur dioxide and hydrochloric acid as gaseous byproducts.[11][13]

Caption: Conversion of 3-Bromopropanoic Acid to its Acyl Chloride.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂).

-

Reagents: To the flask, add 3-bromopropanoic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

-

Reaction: The reaction may begin spontaneously. Once the addition is complete, gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Purification: The excess thionyl chloride (b.p. 76 °C) can be removed by distillation. The remaining crude 3-bromopropanoyl chloride (b.p. ~131 °C) is then purified by fractional distillation under reduced pressure.[15]

-

Hazards: Highly corrosive, moisture-sensitive, and a lachrymator. Reacts violently with water and alcohols.

-

Handling: Must be handled under anhydrous conditions in a fume hood. Use PPE appropriate for corrosive and reactive chemicals.

Core Synthetic Routes to this compound

The choice of synthetic route depends on factors such as substrate sensitivity, desired scale, and available reagents.

Caption: Primary synthetic pathways to this compound.

Route 1: Acylation with 3-Bromopropanoyl Chloride

This is often the most direct and high-yielding method. It involves a nucleophilic acyl substitution where the benzyl alcohol attacks the highly electrophilic carbonyl of the acyl chloride.[16]

Experimental Protocol:

-

Setup: In a fume hood, dissolve benzyl alcohol (1.0 eq) and a mild, non-nucleophilic base such as pyridine or triethylamine (~1.1 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer. Cool the mixture in an ice bath (0 °C).

-

Addition: Slowly add a solution of 3-bromopropanoyl chloride (1.05 eq) in the same anhydrous solvent via the dropping funnel. The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[17][18]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Route 2: Direct Esterification of 3-Bromopropanoic Acid

These methods avoid the isolation of the hazardous acyl chloride but have their own complexities.

This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst.[17]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Benzyl alcohol then attacks this activated carbonyl. The reaction is an equilibrium, and water must be removed to drive it to completion.[17][19]

Experimental Protocol:

-

Setup: Combine 3-bromopropanoic acid (1.0 eq), benzyl alcohol (can be used as the limiting reagent or in excess), and a catalytic amount of concentrated sulfuric acid (~5 mol%) in a solvent like toluene.

-

Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC.

-

Workup: After cooling, neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify by column chromatography or distillation.

This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid under mild, neutral conditions.[20][21] 4-Dimethylaminopyridine (DMAP) is used as a catalyst.[20][22]

Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile, reacts with this intermediate to form a reactive acyl-pyridinium species. This species is then readily attacked by benzyl alcohol. The DCC is consumed by abstracting water, forming the insoluble dicyclohexylurea (DCU) byproduct.[20][23]

Caption: Simplified mechanism of the Steglich Esterification.

Experimental Protocol:

-

Setup: Dissolve 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.1 eq), and a catalytic amount of DMAP (5-10 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature.

-

Reaction: Add a solution of DCC (1.1 eq) in the same solvent dropwise. A white precipitate of DCU will begin to form. Stir the reaction at room temperature for 12-24 hours.

-

Workup: Filter off the precipitated DCU. Wash the filtrate with dilute HCl and then saturated sodium bicarbonate solution. Dry the organic layer and concentrate.

-

Purification: Purify the crude product by column chromatography.

This reaction allows for the conversion of primary and secondary alcohols to esters under exceptionally mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[24][25][26]

Mechanism: PPh₃ and DEAD react to form a phosphonium salt. This species activates the alcohol, converting the hydroxyl into a good leaving group. The carboxylate anion of 3-bromopropanoic acid then displaces this group via an Sₙ2 reaction.[24][26]

Experimental Protocol:

-

Setup: In an inert atmosphere, dissolve 3-bromopropanoic acid (1.2 eq), benzyl alcohol (1.0 eq), and PPh₃ (1.5 eq) in an anhydrous solvent like THF.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise. A color change and/or precipitate (triphenylphosphine oxide) may be observed.[27] Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Workup: Concentrate the reaction mixture. The main challenge is removing the triphenylphosphine oxide and hydrazine byproducts, which often requires careful column chromatography.

Comparison of Synthetic Routes

| Route | Key Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride | 3-Bromopropanoyl chloride, Benzyl alcohol, Base | Anhydrous, 0 °C to RT | High reactivity, generally good yields, fast. | Requires preparation of a hazardous intermediate; byproduct (HCl) is corrosive. |

| Fischer | 3-Bromopropanoic acid, Benzyl alcohol, H₂SO₄ | High temperature, reflux | Uses precursors directly, inexpensive catalyst. | Reversible reaction, harsh conditions, water removal is necessary. |

| Steglich | 3-Bromopropanoic acid, Benzyl alcohol, DCC, DMAP | Anhydrous, RT | Very mild conditions, good for sensitive substrates.[20][23] | Stoichiometric coupling agent needed, DCU byproduct can be difficult to remove completely. |

| Mitsunobu | 3-Bromopropanoic acid, Benzyl alcohol, PPh₃, DEAD | Anhydrous, 0 °C to RT | Extremely mild conditions, highly reliable. | Stoichiometric byproducts are difficult to remove; reagents are toxic and potentially explosive.[27] |

Conclusion

The synthesis of this compound is fundamentally an esterification process for which several robust methods exist. The choice of precursors—either utilizing 3-bromopropanoic acid directly or activating it to 3-bromopropanoyl chloride—dictates the subsequent reaction pathway. For large-scale, cost-effective synthesis, the acyl chloride route is often preferred for its high conversion and speed. For delicate substrates or smaller-scale laboratory preparations where mild conditions are paramount, the Steglich esterification offers a superior alternative. A thorough understanding of the properties, reactivity, and safety requirements of each precursor is the cornerstone of a successful and safe synthesis of this valuable chemical intermediate.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

University of Calgary. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromopropionyl Chloride. [Link]

-

MySkinRecipes. This compound. [Link]

-

Greenfield Global. (2018, August 8). Benzyl Alcohol Safety Data Sheet. [Link]

-

Pearson. Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. [Link]

-

ILO and WHO. ICSC 0833 - BENZYL ALCOHOL. [Link]

-

IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

-

Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]

-

Carl ROTH. Safety Data Sheet: Benzyl alcohol (Primary Standard). [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromopropionic acid. [Link]

-

Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

Vedantu. What is the esterification reaction equation of benzyl alcohol and acetic acid?. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ResearchGate. Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. [Link]

-

PubChem - NIH. n-Benzyl-3-bromopropanamide. [Link]

-

PubChem - NIH. This compound. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

Ottokemi. 3-Bromopropionyl chloride, 96% 15486-96-1. [Link]

-

YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11BrO2 | CID 252570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carlroth.com [carlroth.com]

- 4. ICSC 0833 - BENZYL ALCOHOL [chemicalsafety.ilo.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. greenfield.com [greenfield.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 15. 3-Bromopropionyl chloride, 96% 15486-96-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 16. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]

- 17. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Steglich esterification - Wikipedia [en.wikipedia.org]

- 21. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 23. Steglich Esterification [organic-chemistry.org]

- 24. glaserr.missouri.edu [glaserr.missouri.edu]

- 25. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 26. Mitsunobu Reaction [organic-chemistry.org]

- 27. organic-synthesis.com [organic-synthesis.com]

Benzyl 3-bromopropanoate reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of Benzyl 3-bromopropanoate

Abstract

This compound is a bifunctional reagent of significant interest in modern organic synthesis, particularly within pharmaceutical and materials science. Its value stems from the orthogonal reactivity of its two primary functional groups: a reactive primary alkyl bromide susceptible to nucleophilic attack and a benzyl ester that serves as a stable, yet readily cleavable, protecting group for a carboxylic acid. This guide provides an in-depth analysis of the molecule's reactivity, exploring its synthesis, core reaction pathways, and strategic applications in the development of complex molecular architectures. We will dissect the causality behind experimental choices for its various transformations, present validated protocols, and offer insights into its role as a versatile building block for drug development professionals.

Core Molecular Structure and Properties

This compound (C₁₀H₁₁BrO₂) is characterized by a propanoate backbone with a bromine atom at the β-position (C3) and a benzyl ester at the carbonyl carbon.[1][2] This arrangement creates two distinct reactive centers, allowing for sequential and selective chemical modifications.

The primary alkyl bromide provides a potent electrophilic site for a wide range of nucleophiles, while the benzyl ester group offers a robust protecting strategy for the carboxylic acid functionality, which can be unveiled under mild reductive conditions. This dual-reactivity profile makes it a valuable intermediate in multi-step synthetic sequences.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90841-55-7 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 280.7°C at 760 mmHg | [5] |

| Storage Temperature | 2-8°C under inert gas | [3][6] |

| InChIKey | QJKVDFRAKMVERC-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The preparation of this compound is typically achieved through straightforward and high-yielding methods. The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction.

Fischer Esterification

The most common laboratory-scale synthesis involves the direct Fischer esterification of 3-bromopropanoic acid with benzyl alcohol.[7] This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is typically driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus.

Causality of Experimental Design: The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol. The removal of water is critical as it shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield.

In Situ HBr Addition to Benzyl Acrylate

An alternative "one-pot" approach involves the 1,4-addition (conjugate addition) of hydrogen bromide to benzyl acrylate.[8][9] HBr can be generated in situ from the reaction of acetyl bromide with benzyl alcohol, which also serves as the ester source. This method avoids the handling of corrosive 3-bromopropanoic acid.[8]

Diagram: Synthetic Workflow

Caption: Common synthetic routes to this compound.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromopropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent: Add toluene as the solvent, sufficient to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the trap. The reaction is typically complete when no more water is collected (usually 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Core Reactivity Profile

The synthetic utility of this compound arises from its predictable and selective reactivity at its two key functional sites.

Reactions at the Electrophilic C-Br Bond

The primary alkyl bromide is an excellent electrophile for SN2 reactions. The rate and outcome of these reactions are highly dependent on the nucleophile and reaction conditions. Elimination (E2) pathways are also possible but are generally less favored.

As a primary halide, this compound reacts readily with a variety of nucleophiles via a bimolecular (SN2) mechanism.[10] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile) that solvate the cation but not the nucleophile, thus enhancing its reactivity.

Diagram: General SN2 Mechanism

Caption: Concerted backside attack in an SN2 reaction.

-

Reaction with Amines (N-Alkylation): This is one of the most valuable reactions, forming β-amino acid esters, which are precursors to peptides, peptidomimetics, and various pharmaceuticals.[11][12] Primary and secondary amines are excellent nucleophiles for this transformation.

-

Reaction with Thiols (S-Alkylation): Thiols and thiolates are superb nucleophiles and react efficiently to produce benzyl 3-(alkylthio)propanoates.[7] These thioethers are important in medicinal chemistry and materials science.[13][14]

-

Reaction with Oxygen Nucleophiles: Alkoxides and hydroxides can displace the bromide to form ethers and alcohols, respectively.[7] Reaction with carboxylates (e.g., in a Williamson-type synthesis) can form anhydride-like structures.

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination can occur to yield benzyl acrylate.[15] The bulky base preferentially abstracts a proton from the α-carbon rather than attacking the electrophilic β-carbon.

Diagram: SN2 vs. E2 Competition

Caption: Competing SN2 and E2 pathways for this compound.

Reactions of the Benzyl Ester Group

The benzyl ester is relatively stable to a range of conditions but can be cleaved selectively, making it an excellent protecting group for the carboxylic acid.[16][17]

-

Catalytic Hydrogenolysis (Debenzylation): The most common and mildest method for deprotection is catalytic hydrogenolysis.[18][19] Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, the benzyl group is cleaved to release the free carboxylic acid and toluene as a byproduct. This method is highly effective and chemoselective, leaving most other functional groups intact.[20]

-

Hydrolysis: The ester can be hydrolyzed under strong acidic or basic conditions to yield 3-bromopropanoic acid and benzyl alcohol. This method is less common due to its harshness compared to hydrogenolysis.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a primary alcohol, yielding 3-bromo-1-propanol.[7]

Table 2: Summary of this compound Reactivity

| Reaction Type | Reagent(s) | Functional Group Targeted | Product Type |

| SN2 Substitution | Amines, Thiols, Alkoxides, CN⁻ | C-Br | β-amino esters, thioethers, ethers, nitriles |

| E2 Elimination | Strong, bulky base (t-BuOK) | C-Br, α-C-H | α,β-Unsaturated ester (Benzyl acrylate) |

| Hydrogenolysis | H₂, Pd/C | Benzyl Ester | Carboxylic Acid |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Benzyl Ester | Carboxylic Acid |

| Ester Reduction | LiAlH₄ | Benzyl Ester | Primary Alcohol |

Applications in Drug Development

The unique reactivity profile of this compound makes it a strategic tool for medicinal chemists.

-

Scaffold for β-Amino Acids: As described, it is a key precursor for non-natural β-amino acids, which are incorporated into peptidomimetics to enhance metabolic stability and confer specific secondary structures.

-

Linker/Spacer Unit: The three-carbon propanoate chain can act as a flexible linker to connect two different molecular fragments, a common strategy in designing bifunctional molecules or PROTACs.

-

Intermediate for Heterocycles: The products of its substitution reactions can be further cyclized to form various heterocyclic systems, which are privileged structures in drug discovery. For example, reaction with a hydrazine derivative could lead to pyrazolidinone scaffolds.

-

Oncology Drug Intermediates: The molecule serves as a building block in the synthesis of various enzyme inhibitors and active pharmaceutical ingredients (APIs) for oncology.[1]

Detailed Experimental Protocol: N-Alkylation

This protocol describes a representative SN2 reaction with a primary amine.

-

Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base.

-

Reagent Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-12 hours). The potassium carbonate acts as a scavenger for the HBr generated during the reaction.

-

Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated β-amino acid benzyl ester.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its value lies in the predictable and orthogonal reactivity of its alkyl bromide and benzyl ester functionalities. A thorough understanding of its reactivity profile—dominated by SN2 reactions at the C-Br bond and hydrogenolytic cleavage of the ester—enables researchers and drug development professionals to strategically incorporate this building block into complex synthetic routes. The ability to introduce nitrogen, sulfur, and other functionalities, while masking a carboxylic acid for later deprotection, secures its place as a staple reagent in the modern synthetic chemist's toolbox.

References

-

MySkinRecipes. This compound. [Link]

-

Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. [Link]

-

Indian Academy of Sciences. Kinetics of reaction of benzyl halides with amines in mixed solvents. [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Khan Academy. Reactions at the benzylic position. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

-

Khan Academy. Reactions at the benzylic position (video). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 252570, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13033819, N-Benzyl-3-bromopropan-1-amine. [Link]

-

The Royal Society of Chemistry. Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. [Link]

-

ChemRxiv. C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

National Center for Biotechnology Information. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of benzyl bromides. [Link]

-

Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

-

ARKAT USA, Inc. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. [Link]

-

Chemical Bridge. This compound,90841-55-7. [Link]

-

PubMed. The use of 3-bromopropionic acid for the determination of protein thiol groups. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Organic Chemistry Portal. Benzylamines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 298874, Benzyl 2-bromopropanoate. [Link]

-

Wikipedia. Ethyl 3-bromopropionate. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68320, Ethyl 3-bromopropionate. [Link]

-

National Center for Biotechnology Information. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

Reddit. Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C10H11BrO2 | CID 252570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 90841-55-7 [chemicalbook.com]

- 5. This compound | 90841-55-7 [sigmaaldrich.com]

- 6. This compound,90841-55-7-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. Buy Benzyl (R)-3-bromo-2-methylpropanoate [smolecule.com]

- 8. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 9. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Benzylamines [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 16. Protective Groups [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 19. Benzyl Ethers [organic-chemistry.org]

- 20. Benzyl Esters [organic-chemistry.org]

An In-Depth Technical Guide to the Safe Handling and Application of Benzyl 3-bromopropanoate

Introduction: Navigating the Duality of Benzyl 3-bromopropanoate in Drug Discovery

This compound is a bifunctional molecule of significant interest to the drug discovery and development professional. Its structure, incorporating a reactive alkyl bromide and a benzyl-protected carboxylic acid, renders it a versatile building block for the synthesis of complex molecular architectures.[1] Primarily, it serves as a key intermediate in the elaboration of novel pharmaceutical agents, including oncology and enzyme inhibitor drug candidates.[2] The inherent reactivity of the C-Br bond makes it an effective electrophile for alkylation reactions, a cornerstone of medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.[3] However, the very chemical properties that make this compound a valuable synthetic tool also necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safe handling, application, and disposal of this compound, grounded in established safety data and proven laboratory practices, to empower researchers to harness its synthetic potential while ensuring a safe and compliant laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is the foundation of its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Liquid | [4] |

| Boiling Point | 133-135 °C (at 6 Torr) | |